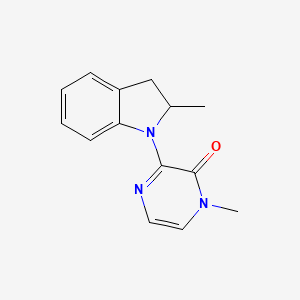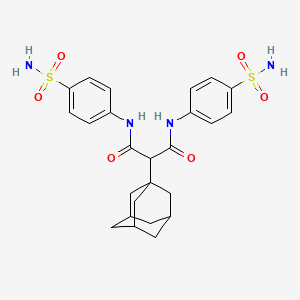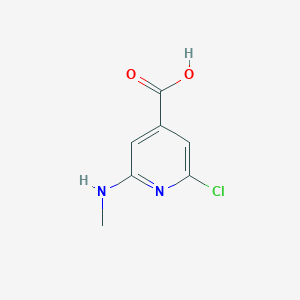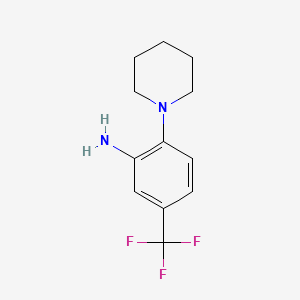![molecular formula C21H16F3N5OS B2365914 2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 894063-66-2](/img/structure/B2365914.png)
2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H16F3N5OS and its molecular weight is 443.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Activity
Compounds derived from [1,2,4]triazolo[4,3-b]pyridazine, similar to 2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide, have been explored for their antiviral properties. A study by Shamroukh and Ali (2008) utilized a precursor to synthesize novel derivatives that demonstrated promising antiviral activity against the hepatitis-A virus (HAV) using the plaque reduction infectivity assay, with one of the compounds showing significant efficacy (Shamroukh & Ali, 2008).
Antimicrobial Activity
Research has also been conducted on the antimicrobial properties of [1,2,4]triazoles and related derivatives. Abbady (2014) synthesized novel 1,2,4-triazoles, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, evaluating their antibacterial and antifungal activities. Some compounds exhibited significant antimicrobial activity, indicating the potential of these heterocycles in developing new antimicrobial agents (Abbady, 2014).
Potential Antiasthma Agents
The structure of [1,2,4]triazolo[1,5-c]pyrimidines, which shares a resemblance to the chemical , has been investigated for its potential as antiasthma agents. Medwid et al. (1990) found that 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines acted as mediator release inhibitors in the human basophil histamine release assay, suggesting their utility in asthma treatment (Medwid et al., 1990).
Anticancer Properties
The synthesis of new 3-heteroarylindoles incorporating [1,2,4]triazolo[4,3-a]pyrimidine moieties, akin to the core structure of the compound in focus, has shown potential anticancer properties. Abdelhamid et al. (2016) evaluated several synthesized compounds against the MCF-7 human breast carcinoma cell line, with many demonstrating moderate to high anticancer activity, highlighting the therapeutic potential of these compounds in oncology (Abdelhamid et al., 2016).
Mécanisme D'action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
The compound interacts with tubulin and inhibits its polymerization . This interaction causes a G2/M phase arrest in the cell cycle, which prevents the cells from dividing . The compound also induces apoptosis, or programmed cell death, in a concentration-dependent manner .
Biochemical Pathways
The inhibition of tubulin polymerization affects the microtubule dynamics , disrupting the formation of the mitotic spindle required for cell division . This disruption leads to cell cycle arrest at the G2/M phase and triggers apoptosis . The compound also exhibits anti-angiogenic activity, inhibiting the formation of new blood vessels, which is crucial for tumor growth and metastasis .
Pharmacokinetics
The compound has shown promising in vivo antitumor activity, suggesting it may have favorable pharmacokinetic properties .
Result of Action
The compound’s action results in significant cell growth inhibitory activity against various cancer cell lines, including HeLa, HT-29, and A549 . It also shows potent selectivity over normal human cells, making it a potential lead compound for developing highly efficient anticancer agents .
Action Environment
The compound’s effectiveness in in vivo models suggests it may be stable and effective in the complex environment of a living organism .
Propriétés
IUPAC Name |
2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5OS/c1-13-6-8-14(9-7-13)16-10-11-18-26-27-20(29(18)28-16)31-12-19(30)25-17-5-3-2-4-15(17)21(22,23)24/h2-11H,12H2,1H3,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWWFJIVHWWHBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=CC=C4C(F)(F)F)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2365831.png)
![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2365833.png)



![2-[Methyl({[4-(prop-2-yn-1-yl)morpholin-2-yl]methyl})amino]acetamide](/img/structure/B2365840.png)
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2365843.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2365844.png)




![N-[[2-(2-Methylpropyl)phenyl]methyl]prop-2-enamide](/img/structure/B2365850.png)
